Leucomalachite Green-d6

Descripción

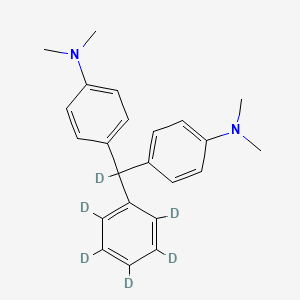

Structure

3D Structure

Propiedades

IUPAC Name |

4-[deuterio-[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D,23D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-OOBYGUTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583568 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-13-0 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Leucomalachite Green-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Leucomalachite Green-d6 (LMG-d6), a deuterated internal standard crucial for accurate quantification in various analytical methods. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the workflow for clarity.

Introduction

Leucomalachite green (LMG) is the reduced, colorless form of the triphenylmethane dye malachite green. Due to its persistence in tissues, LMG is a key analyte in monitoring the illicit use of malachite green in aquaculture. This compound serves as an ideal internal standard for chromatographic and mass spectrometric analysis, enabling precise and accurate quantification by correcting for matrix effects and variations in sample preparation. This guide details the chemical synthesis and subsequent purification of LMG-d6 for use in research and analytical applications.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation of deuterated benzaldehyde and deuterated N,N-dimethylaniline. The deuterium labeling on the phenyl ring of the benzaldehyde and the methyl groups of the N,N-dimethylaniline provides a stable isotopic signature for mass spectrometry-based detection.

Chemical Reaction

The overall reaction is as follows:

Benzaldehyde-d5 + N,N-dimethylaniline-d6 → Leucomalachite Green-d11

(Note: Commercially available starting materials may have different deuteration patterns. This guide will proceed with a generic LMG-d6 for the purpose of the protocol, with the understanding that the exact mass will depend on the deuterated starting materials used.)

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for the synthesis of leucomalachite green analogs.[1]

Materials and Reagents:

-

Benzaldehyde-d6

-

N,N-dimethylaniline-d6

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous Benzene

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add Benzaldehyde-d6 (10 mmol), N,N-dimethylaniline-d6 (20-40 mmol), p-toluenesulfonic acid (10 mmol), and anhydrous benzene (20 mL).

-

Heat the reaction mixture to reflux and boil for approximately 9 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

-

After cooling to room temperature, dilute the reaction mixture with benzene (40 mL).

-

Transfer the mixture to a separatory funnel and wash twice with a 10% sodium bicarbonate solution and then once with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials, by-products, and the catalyst. Column chromatography is an effective method for this purpose.

Experimental Protocol: Column Chromatography

Materials and Reagents:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Equipment:

-

Chromatography column

-

Beakers

-

Erlenmeyer flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Rotary evaporator

Procedure:

-

Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

-

Load the Sample: Dissolve the crude LMG-d6 in a minimal amount of the mobile phase (e.g., 10:1 hexane-ethyl acetate) and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with a mobile phase of 10:1 hexane-ethyl acetate.[1] The polarity of the solvent can be gradually increased if necessary to facilitate the elution of the product.

-

Fraction Collection: Collect the eluate in fractions using Erlenmeyer flasks.

-

Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same mobile phase. Spot the collected fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure LMG-d6.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data

| Parameter | Value | Reference |

| Synthesis Yield (Fluorinated LMG Analogs) | 95 - 100% | [1] |

| Purity (Certified LMG Reference Material) | 98.8 ± 0.8% m/m | |

| Melting Point (LMG) | 100-102 °C | |

| Molecular Weight (LMG-d6) | Approx. 336.5 g/mol (will vary with deuteration pattern) |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, based on established chemical principles for triphenylmethane dye synthesis, offer a reliable pathway to obtaining high-purity LMG-d6 suitable for use as an internal standard in sensitive analytical applications. Researchers and scientists in drug development and related fields can utilize this information to produce this critical reagent in-house, ensuring the accuracy and reliability of their quantitative analyses.

References

A Guide to Understanding the Certificate of Analysis for Leucomalachite Green-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Leucomalachite Green-d6. Understanding the components of a CoA is crucial for ensuring the quality, reliability, and traceability of analytical standards used in research and development. This compound, a deuterated analog of Leucomalachite Green, is commonly used as an internal standard in mass spectrometry-based analytical methods for the detection of Malachite Green and its metabolite, Leucomalachite Green, in various matrices.

Quantitative Data Summary

A Certificate of Analysis for a certified reference material (CRM) like this compound provides critical quantitative data that characterizes the material. This data is essential for accurate quantification and method validation. The following tables summarize the typical specifications and results found on a CoA.

Table 1: Identity and General Properties

| Parameter | Specification | Typical Value |

| Chemical Name | 4,4'-(phenyl(deuterio)methanediyl)bis(N,N-di(trideuteriomethyl)aniline) | 4,4'-(phenyl(deuterio)methanediyl)bis(N,N-di(trideuteriomethyl)aniline) |

| CAS Number | 1173021-13-0 | 1173021-13-0 |

| Molecular Formula | C₂₃H₂₀D₆N₂ | C₂₃H₂₀D₆N₂ |

| Molecular Weight | 336.50 g/mol | 336.50 g/mol |

| Appearance | White to off-white solid | Conforms |

| Melting Point | 101 - 107 °C | 103 °C[1] |

Table 2: Purity and Impurity Profile

| Parameter | Method | Specification | Typical Value |

| Purity (Chemical) | HPLC | ≥ 98% | 99.9%[1] |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% Deuterium | > 98%[1] |

| Residual Solvents | Headspace GC-MS | ≤ 0.5% | 0%[1] |

| Water Content | Karl Fischer Titration | ≤ 0.5% | < 0.1% |

| Inorganic Impurities | Ash Content | ≤ 0.1% | < 0.05% |

Experimental Protocols

The certified values on a CoA are backed by rigorous experimental testing. Below are detailed methodologies for the key experiments typically cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC with UV detection. This method separates the main compound from any non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A known concentration of the this compound standard is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

The isotopic purity, or the percentage of deuterium incorporation, is a critical parameter for a deuterated internal standard. It is typically determined by mass spectrometry.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The relative intensities of the ion corresponding to the fully deuterated molecule (M+6) and the ions corresponding to molecules with fewer deuterium atoms are measured. The isotopic enrichment is calculated from these relative intensities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of this compound is confirmed using ¹H NMR spectroscopy. This technique provides information about the arrangement of protons in the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of this compound. The absence or significant reduction of signals at specific positions confirms the location of the deuterium labels.

Mandatory Visualizations

Diagrams are provided to visualize the workflow of a Certificate of Analysis and the chemical structure of the analyte.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that assures the identity, purity, and quality of this critical analytical standard. A thorough understanding of the data presented and the methods used for its certification is paramount for researchers and scientists to have confidence in their analytical results and to ensure the integrity of their drug development processes. Always refer to the specific CoA provided by the manufacturer for lot-specific data.

References

The Role of Leucomalachite Green-d6 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Leucomalachite Green-d6 (LMG-d6) as an internal standard in the quantitative analysis of malachite green (MG) and its primary metabolite, leucomalachite green (LMG). The use of LMG-d6 is critical for achieving accurate, precise, and reliable results in complex matrices such as fish tissue, addressing the challenges of analyte loss during sample preparation and variations in instrument response.

Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS) . This powerful analytical technique is considered a primary ratio method, capable of achieving high accuracy and precision.

The fundamental concept of IDMS is the addition of a known amount of an isotopically labeled version of the analyte (in this case, LMG-d6) to the sample at the earliest stage of the analytical process. LMG-d6 is an ideal internal standard because it is chemically and physically almost identical to the native LMG. It behaves similarly during extraction, cleanup, and chromatographic separation. However, due to the incorporation of six deuterium atoms, it has a higher mass than the unlabeled LMG.[1][2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the signal from the native analyte (LMG) to the signal from the isotopically labeled internal standard (LMG-d6), any losses of the analyte during the analytical procedure can be accurately compensated for. This is because both the native analyte and the internal standard will be lost in the same proportion. Similarly, any fluctuations in the mass spectrometer's signal intensity will affect both compounds equally, and the ratio will remain constant. This ensures that the final calculated concentration of the analyte is highly accurate and independent of recovery variations.[3][4][5]

Chemical Transformation and Relationship

Malachite green, a triphenylmethane dye, is metabolized in organisms to its reduced, colorless form, leucomalachite green. LMG is the more persistent residue found in tissues and is therefore the primary target for monitoring.[3][6][7] LMG-d6, the deuterated internal standard, shares the same core structure as LMG, with the key difference being the substitution of six hydrogen atoms with deuterium on one of the phenyl rings.

References

- 1. Quantitative and confirmatory analyses of malachite green and leucomalachite green residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Malachite green and leucomalachite green in water determined by liquid chromatography/tandem mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. curresweb.com [curresweb.com]

The Interplay of Color and Consequence: A Technical Guide to Malachite Green and its Deuterated Metabolite, Leucomalachite Green-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the triphenylmethane dye, malachite green (MG), and its primary metabolite, leucomalachite green (LMG). It further delves into the critical role of the deuterated internal standard, Leucomalachite Green-d6 (LMG-d6), in the precise and accurate quantification of these compounds in various matrices. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and analytical processes.

The Chemical Relationship: From Vibrant Dye to Persistent Metabolite

Malachite green, a synthetic cationic dye, has been historically employed as a potent and cost-effective antifungal and antiparasitic agent in aquaculture. However, its use in food-producing animals is widely prohibited due to concerns over its toxicity and carcinogenicity. Upon entering a biological system, malachite green is metabolized, primarily through reduction, into its colorless, lipophilic form, leucomalachite green.[1] This conversion is a critical aspect of its toxicology, as LMG is known to persist in fatty tissues for extended periods, posing a long-term risk of exposure to consumers.[1]

The fundamental chemical transformation involves the reduction of the charged, colored triphenylmethane structure of malachite green to the neutral, colorless triphenylmethane structure of leucomalachite green. This process can be visualized as follows:

The Role of this compound: An Internal Standard for Accurate Quantification

In analytical chemistry, particularly in quantitative mass spectrometry, internal standards are essential for correcting variations in sample preparation and instrument response. This compound is a deuterated analog of LMG, meaning that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes LMG-d6 chemically almost identical to LMG, so it behaves similarly during extraction and analysis. However, its increased mass allows it to be distinguished from the non-deuterated LMG by a mass spectrometer. By adding a known amount of LMG-d6 to a sample at the beginning of the analytical process, any loss of LMG during sample preparation will be mirrored by a proportional loss of LMG-d6. This allows for a highly accurate calculation of the original concentration of LMG in the sample.

The logical relationship in a quantitative analysis can be depicted as:

Quantitative Data Summary

The following tables summarize key quantitative data related to malachite green and leucomalachite green.

Table 1: Comparative Toxicity

| Compound | Organism | Route | LD50 | Reference |

| Malachite Green | Rat | Oral | 275 mg/kg | [2] |

| Malachite Green | Mouse | Oral | 50 mg/kg | [2] |

| Leucomalachite Green | Rat | Oral (in feed) | >1160 ppm (28 days) | [3] |

| Leucomalachite Green | Mouse | Oral (in feed) | >1160 ppm (28 days) | [3] |

Table 2: Analytical Method Performance for MG and LMG in Fish Tissue

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| LC-MS/MS | MG | 0.13 ng/g | - | >71 | [4] |

| LC-MS/MS | LMG | 0.06 ng/g | - | >89 | [4] |

| LC-MS/MS | MG | - | 0.01 µg/kg | - | [1] |

| LC-MS/MS | LMG | - | 0.01 µg/kg | - | [1] |

| LC-VIS | MG | 1.0 ng/g | - | 85.9 - 93.9 | [5][6] |

| LC-MSn | LMG | 0.25 ng/g | - | 85.9 - 93.9 | [5][6] |

Table 3: Stability of Malachite Green and Leucomalachite Green

| Compound | Matrix | Conditions | Stability | Reference |

| Malachite Green | Acetonitrile with 1% acetic acid | 4°C, in darkness | Stable for at least 155 days | [7] |

| Leucomalachite Green | Acetonitrile | 4°C, in darkness | Stable for at least 133 days | [7] |

| Malachite Green | Water | 20°C, with light | Photo-oxidative degradation to N-demethylated products | [8] |

| Leucomalachite Green | Water | 20°C, with light | Photo-oxidative degradation to N-demethylated products | [8] |

| Malachite Green | Aqueous solution (pH 7.1) | 32.4°C with Pseudomonas veronii | 93.5% degradation in 7 days |

Experimental Protocols

General Synthesis of Leucomalachite Green Analogs

Materials:

-

Aldehyde (e.g., benzaldehyde-d6)

-

N,N-dimethylaniline

-

p-toluenesulfonic acid

-

Benzene

-

10% Sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Combine the aldehyde (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL) in a flask equipped with a Dean-Stark trap.

-

Boil the reaction mixture for 9 hours.

-

Dilute the reaction mixture with benzene (40 mL).

-

Wash the organic layer twice with 10% sodium bicarbonate solution and then with brine.

-

Evaporate the solvent.

-

Purify the residue by column chromatography on silica gel using a mobile phase of 10:1 hexane-ethyl acetate to yield the leucomalachite green analog.

Extraction and Analysis of Malachite Green and Leucomalachite Green in Fish Tissue by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the determination of MG and LMG residues in fish tissue.[1][5]

Materials and Reagents:

-

Homogenized fish tissue

-

This compound (internal standard solution, e.g., 1 µg/mL)

-

Hydroxylamine hydrochloride solution (0.25 g/L)

-

p-toluenesulfonic acid solution (0.05 M)

-

Ammonium acetate buffer (0.1 M, pH 4.5)

-

Acetonitrile (LC-MS grade)

-

Methylene chloride (LC-MS grade)

-

Formic acid (0.1%) in water and methanol (for mobile phase)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Procedure:

-

Sample Preparation:

-

Weigh 5.00 g of homogenized fish tissue into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of ammonium acetate buffer, and 40 mL of acetonitrile.

-

Homogenize the sample for 2 minutes and centrifuge.

-

Collect the supernatant. Re-extract the tissue pellet with an additional 20 mL of acetonitrile, centrifuge, and combine the supernatants.

-

-

Liquid-Liquid Extraction:

-

Transfer the combined acetonitrile extracts to a separatory funnel.

-

Add 30 mL of methylene chloride and 35 mL of deionized water and shake for 2 minutes.

-

Collect the lower methylene chloride layer.

-

Perform a second extraction of the aqueous phase with 20 mL of methylene chloride and combine the organic layers.

-

Evaporate the combined methylene chloride extracts to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup (if necessary for fatty tissues):

-

Reconstitute the dried extract in an appropriate solvent.

-

Condition an SPE cartridge (e.g., MCX) according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient elution program to separate MG and LMG.

-

Flow rate: e.g., 0.3 mL/min.

-

Injection volume: e.g., 5 µL.

-

-

MS/MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Detection mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for MG, LMG, and LMG-d6.

-

-

Workflow for Analytical Procedure:

Conclusion

The relationship between malachite green and its metabolite, leucomalachite green, is of significant importance in the fields of food safety, toxicology, and analytical chemistry. The persistence of leucomalachite green in tissues necessitates sensitive and reliable analytical methods for its detection. The use of a deuterated internal standard, this compound, is paramount for achieving the accuracy and precision required for regulatory monitoring and risk assessment. The protocols and data presented in this guide provide a comprehensive resource for professionals working with these compounds, enabling a deeper understanding of their chemical interplay and the methodologies for their accurate quantification.

References

- 1. Quantitative Analysis of Malachite Green in Environmental Samples Using Liquid Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative and confirmatory analyses of malachite green and leucomalachite green residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of malachite green oxalate and leucomalachite green reference materials certified for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Analogs of Malachite Green: Synthesis and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of Leucomalachite Green-d6

This guide provides an in-depth overview of the essential storage and handling recommendations for Leucomalachite Green-d6, a deuterated analog of Leucomalachite Green. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Storage Recommendations

Proper storage of this compound is critical to maintain its stability and purity. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solution forms.

| Parameter | Recommendation | Rationale | Citation |

| Temperature (Powder) | Long-term: -20°C | To ensure stability for extended periods (up to 3 years). | [1] |

| Short-term: 4°C | Suitable for shorter durations (up to 2 years). | [1] | |

| Temperature (In Solvent) | Long-term: -80°C | To maintain stability for up to 6 months. | [1] |

| Short-term: -20°C | Appropriate for storage up to 1 month. | [1][2] | |

| Container | Tightly closed, clearly labeled container. Polyethylene or polypropylene containers are suitable. | To prevent contamination and exposure to air and moisture. | [3][4] |

| Atmosphere | Dry, well-ventilated area. | To minimize degradation from moisture and reactive atmospheric components. | [3][5] |

| Light and Air Sensitivity | Store protected from light and air. | Leucomalachite Green is known to be sensitive to light and air. | [4] |

Handling and Safety Precautions

This compound is classified as harmful if swallowed, a suspected carcinogen and mutagen, and is very toxic to aquatic life.[3][6] Therefore, strict adherence to safety protocols is mandatory.

| Precaution | Recommendation | Citation |

| Engineering Controls | Handle in a well-ventilated place, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [3][5] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. | [3][4][5] |

| Skin Protection: Wear impervious, fire/flame resistant clothing and chemical-resistant gloves (e.g., PVC). | [3][4] | |

| Respiratory Protection: Use a full-face respirator or an N95 dust mask if exposure limits are exceeded or if dust is generated. | [3][6][7] | |

| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. Change contaminated clothing immediately. | [3] |

| Spill Management | For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for disposal. For major spills, evacuate the area, alert emergency responders, and avoid all personal contact, including inhalation. Prevent the substance from entering drains. | [4] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [3] |

Experimental Protocol: Preparation of a this compound Standard Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound for analytical use, incorporating the necessary safety and handling measures.

Objective: To prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Pipettes

-

Vortex mixer

-

Appropriate PPE (lab coat, safety goggles, gloves)

Procedure:

-

Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg).

-

Dissolution: Transfer the weighed powder to the volumetric flask. Add a small amount of the chosen solvent (e.g., 5 mL of DMSO) to the flask.

-

Mixing: Gently swirl the flask or use a vortex mixer to dissolve the powder completely.

-

Final Volume: Once the solid is fully dissolved, add the solvent to the flask up to the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Transfer the solution to a properly labeled, light-protected, and tightly sealed storage vial. Store at the recommended temperature (-80°C for long-term storage).

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound analytical standard 1173021-13-0 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Determination of Leucomalachite Green in Seafood using a Validated LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of leucomalachite green (LMG) in various seafood matrices. Malachite green (MG) is a widely used biocide in aquaculture, which metabolizes into the colorless, lipophilic leucomalachite green and can persist in fish tissues for extended periods, posing potential health risks to consumers.[1][2][3] This method utilizes a deuterated internal standard, Leucomalachite Green-d6 (LMG-d6), for accurate and precise quantification. The protocol outlines a straightforward sample preparation procedure involving extraction and solid-phase extraction (SPE) cleanup, followed by rapid LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The method has been validated to demonstrate high sensitivity, with low limits of detection and quantification, excellent recovery, and linearity over a relevant concentration range, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Malachite green is an effective fungicide and parasiticide used in the aquaculture industry.[2][4] However, due to its potential carcinogenicity, its use in food-producing animals is prohibited in many countries.[4][5] In fish, malachite green is metabolized to leucomalachite green, which can remain in fatty tissues for long durations.[1][2][3][5][6] Therefore, monitoring for the presence of LMG is crucial for food safety. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of LMG in seafood, employing this compound as an internal standard to ensure accuracy and correct for matrix effects.

Experimental

Materials and Reagents

-

Standards: Leucomalachite Green (LMG) and this compound (LMG-d6) were procured from a certified reference material supplier.[7][8]

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid and ammonium acetate of high purity.[5][6]

-

Chemicals: Hydroxylamine hydrochloride, p-toluenesulfonic acid, and ammonium acetate buffer (pH 4.5).[6]

-

SPE Cartridges: Strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) SPE cartridges.[6][9]

Sample Preparation

-

Homogenization: Weigh 5 g of homogenized seafood tissue into a 50 mL polypropylene centrifuge tube.[5][6]

-

Fortification: Add the internal standard solution (LMG-d6) to the sample.

-

Extraction: Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[2][6] Homogenize the mixture for 2 minutes and then centrifuge.[6]

-

Liquid-Liquid Extraction (for fatty samples): The supernatant can be further cleaned by liquid-liquid extraction with methylene chloride.[6][8]

-

Solid-Phase Extraction (SPE):

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[6]

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[6]

-

Gradient: A suitable gradient from a lower to a higher percentage of organic phase.

-

Flow Rate: 0.2-0.4 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

-

Mass Spectrometry (MS):

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation and highly selective detection of Leucomalachite Green. The use of the deuterated internal standard, LMG-d6, effectively compensates for any matrix effects and variations in sample preparation, leading to high accuracy and precision.

Quantitative Data Summary

The performance of the method was evaluated through validation experiments. Key quantitative parameters are summarized in the table below.

| Parameter | Leucomalachite Green (LMG) | Reference |

| Limit of Detection (LOD) | 0.02 - 0.1 ng/g | [4][6] |

| Limit of Quantification (LOQ) | 0.06 - 0.3 ng/g | [4][10] |

| **Linearity (R²) ** | > 0.99 | [6][11] |

| Recovery | 81 - 106% | [4][6] |

| Precision (RSD%) | < 15% | [6] |

Table 1: Summary of quantitative data for the determination of Leucomalachite Green in seafood.

The method demonstrates a wide linear range and excellent recovery across different seafood matrices, including salmon, shrimp, and eel.[4][6][9] The low limits of detection and quantification are well below the minimum required performance limits (MRPL) set by regulatory bodies.[6]

Experimental Workflow Diagram

References

- 1. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Laboratory Information Bulletin( LIB) 4333: Leucomalachite Green in Salmon | FDA [fda.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Quantification of Malachite Green using Leucomalachite Green-d6

Introduction

Malachite green (MG) is a triphenylmethane dye that has been widely used as an antifungal and antiprotozoal agent in aquaculture.[1][2] However, due to its potential carcinogenicity and persistence in the environment and animal tissues, its use in food-producing animals has been banned in many countries.[1][3] Upon absorption, malachite green is metabolized to its colorless, reduced form, leucomalachite green (LMG), which can persist in fatty tissues for extended periods.[2][4][5][6][7] Consequently, regulatory monitoring of both MG and LMG residues in food products, particularly seafood, is crucial for consumer safety.

The analytical challenge in quantifying MG and LMG lies in the potential for matrix interference and variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as Leucomalachite Green-d6 (LMG-d6), is a well-established technique to ensure accurate and precise quantification by compensating for matrix effects and procedural losses.[8] This document provides detailed application notes and protocols for the quantification of malachite green and leucomalachite green in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with LMG-d6 as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the determination of malachite green and leucomalachite green using a deuterated internal standard.

Table 1: Method Performance for Malachite Green (MG)

| Parameter | Fish Tissue[3][4] | Water[9][10] | Shrimp[11] |

| Linearity Range | 0.05 - 8.0 µg/kg | 0.2 - 5 µg/L | 0.25 - 1.25 MRPL* |

| Correlation Coefficient (r²) | > 0.99 | 0.9993 | > 0.95 |

| Limit of Detection (LOD) | 0.1 ng/g | 0.001 ng/L | 0.32 - 0.44 µg/kg |

| Limit of Quantification (LOQ) | < 0.5 µg/kg | Not Specified | 0.5 µg/kg |

| Recovery | 90 - 106% | 93.6 - 107.5% | 87.1 - 104.2% |

| Relative Standard Deviation (RSD) | 3.7 - 11% | 3.7 - 9.3% | < 35% |

Table 2: Method Performance for Leucomalachite Green (LMG)

| Parameter | Fish Tissue[3][4] | Water[9][10] | Shrimp[11] |

| Linearity Range | 0.05 - 8.0 µg/kg | 0.2 - 5 µg/L | 0.25 - 1.25 MRPL* |

| Correlation Coefficient (r²) | > 0.99 | 0.9991 | > 0.95 |

| Limit of Detection (LOD) | 0.1 ng/g | 0.001 ng/L | 0.32 - 0.44 µg/kg |

| Limit of Quantification (LOQ) | < 0.5 µg/kg | Not Specified | 0.5 µg/kg |

| Recovery | 90 - 106% | 93.6 - 107.5% | 87.1 - 104.2% |

| Relative Standard Deviation (RSD) | 3.7 - 11% | 3.7 - 9.3% | < 35% |

*MRPL: Minimum Required Performance Limit, typically 2 µg/kg for the sum of MG and LMG.

Experimental Protocols

This section outlines a general protocol for the extraction and quantification of MG and LMG from fish tissue using LMG-d6 as an internal standard, based on common methodologies found in the literature.[3][4][8]

Materials and Reagents

-

Malachite Green (MG) and Leucomalachite Green (LMG) analytical standards

-

This compound (LMG-d6) internal standard

-

Acetonitrile (ACN), HPLC or MS grade

-

Methanol (MeOH), HPLC or MS grade

-

Water, deionized or ultrapure

-

Formic acid (FA)

-

Ammonium acetate

-

Hydroxylamine hydrochloride

-

p-Toluenesulfonic acid

-

Methylene chloride

-

Sodium sulfate, anhydrous

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Bond Elut Plexa PCX)[3][4]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve MG, LMG, and LMG-d6 in methanol to prepare individual stock solutions. Store at -20°C in the dark.[3]

-

Intermediate Solutions (1 µg/mL): Prepare intermediate solutions by diluting the stock solutions with acetonitrile or methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solutions with the initial mobile phase. These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a spiking solution of LMG-d6 in a suitable solvent.[4]

Sample Preparation: Fish Tissue

-

Homogenization: Homogenize a representative portion of the fish tissue (e.g., 5 g) to a uniform consistency.[4]

-

Spiking: Spike the homogenized sample with a known amount of the LMG-d6 internal standard solution (e.g., 50 µL of 1 µg/mL solution).[4]

-

Extraction:

-

Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile to the sample.[4]

-

Homogenize the mixture for 2 minutes and then centrifuge at 3000 rpm for 3 minutes.[4]

-

Collect the supernatant.

-

Re-extract the pellet with an additional 20 mL of acetonitrile, centrifuge, and combine the supernatants.[4]

-

-

Liquid-Liquid Extraction (for fatty samples):

-

To the combined acetonitrile extract, add 30 mL of methylene chloride and 35 mL of deionized water.[4]

-

Shake for 2 minutes and collect the lower methylene chloride layer.

-

Repeat the extraction of the aqueous layer with another 20 mL of methylene chloride.[4]

-

Combine the methylene chloride extracts and evaporate to dryness.[4]

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., 3 mL of 2:98 formic acid-acetonitrile).[4]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by 2% formic acid in water.[4]

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 2% formic acid in water, followed by methanol and hexane.[3]

-

Elute the analytes with a solution of 5% ammonium acetate in methanol.[4]

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[4]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for MG, LMG, and LMG-d6 need to be optimized on the specific instrument. Examples of commonly used transitions are:

-

MG: m/z 329 -> 313, 208

-

LMG: m/z 331 -> 316, 239

-

LMG-d6: m/z 337 -> 322, 244 (Note: exact m/z will depend on the deuteration pattern)

-

-

Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte (MG or LMG) to the peak area of the internal standard (LMG-d6) against the concentration of the analyte in the working standard solutions. Determine the concentration of MG and LMG in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

References

- 1. sciex.com [sciex.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. agilent.com [agilent.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scispace.com [scispace.com]

- 6. agilent.com [agilent.com]

- 7. periodicos.ufms.br [periodicos.ufms.br]

- 8. [Validation study of analysis of Malachite green in broiled eels (Kabayaki) by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Malachite green and leucomalachite green in water determined by liquid chromatography/tandem mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

Application Note: Determination of Leucomalachite Green in Fish Tissue

Introduction

Malachite green (MG) is a triphenylmethane dye historically used in aquaculture as an effective and inexpensive fungicide and ectoparasiticide.[1] However, due to concerns over its potential carcinogenicity and mutagenicity, its use in food-producing animals has been banned in many regions, including the United States and the European Union.[2] Upon absorption by fish, malachite green is rapidly metabolized into its reduced, colorless form, leucomalachite green (LMG).[3][4] LMG is lipophilic and can persist in the fatty tissues of fish for extended periods, making it the primary residue found during analysis.[2][3] Therefore, robust and sensitive analytical methods are required to detect LMG in fish tissue to ensure food safety and regulatory compliance. The European Union has established a Minimum Required Performance Limit (MRPL) for the sum of MG and LMG at 2 µg/kg.[5][6]

This document provides detailed protocols for the extraction, cleanup, and quantification of leucomalachite green in fish tissue using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Visible Detection (HPLC-VIS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of the most common analytical methods for the detection of leucomalachite green in fish tissue.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery Rate (%) | Citation(s) |

| LC-MS/MS | 0.02 - 0.44 µg/kg | 0.01 - 0.5 µg/kg | 81 - 107% | [1][4][7][8][9] |

| HPLC-VIS | 0.18 - 1.0 µg/kg | Not consistently reported | 71.6 - 96.8% | [10][11][12] |

| ELISA | 0.1 µg/kg | 0.3 µg/kg | ~73% (extraction efficiency) | [3][13][14] |

Signaling Pathways and Logical Relationships

The metabolic conversion of Malachite Green to its primary metabolite, Leucomalachite Green, is a critical relationship in the analysis of these residues in fish tissue.

Caption: Metabolic reduction of Malachite Green to Leucomalachite Green.

Experimental Protocols

Protocol 1: LC-MS/MS Method (Confirmatory)

This method offers high sensitivity and selectivity and is considered the gold standard for the confirmation and quantification of LMG.[1]

1. Sample Preparation and Homogenization

-

Cut thawed fish tissue into small cubes (1-2 inches). For optimal homogenization, freeze the cubes for at least one hour until firm.[12]

-

Combine the fish sample with dry ice in a blender and homogenize with pulsed action until the contents form a fine, uniform powder.[12]

-

Transfer the homogenate to a sample bag and store in a freezer overnight to allow the carbon dioxide to dissipate. Ensure the bag is loosely sealed initially, then sealed tightly for storage until analysis.[12]

2. Extraction

-

Weigh 5.0 g of the thawed, homogenized tissue into a 50 mL centrifuge tube.[1][12]

-

Add an internal standard solution (e.g., d6-LMG) to the sample.[1]

-

Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[1][15]

-

Homogenize the mixture for 2 minutes and then centrifuge at 3000 rpm for 3 minutes.[15]

-

Collect the supernatant into a separation funnel. Re-extract the tissue pellet with an additional 20 mL of acetonitrile, centrifuge, and combine the supernatants.[1][15]

3. Liquid-Liquid Extraction (Cleanup)

-

To the combined acetonitrile extract in the separation funnel, add 30 mL of methylene chloride and 35 mL of deionized water.[1][15]

-

Shake the funnel for 2 minutes and allow the layers to separate.[15]

-

Collect the lower methylene chloride layer. Perform a second extraction of the aqueous phase with another 20 mL of methylene chloride.[1][15]

-

Combine the methylene chloride extracts and evaporate to dryness at 45 °C under reduced pressure.[1][15]

-

Reconstitute the dry residue in 3 mL of 2:98 formic acid-acetonitrile.[15]

4. Solid-Phase Extraction (SPE) Cleanup

-

Condition an Oasis MCX SPE cartridge (60 mg/3 cc) with 3 mL of acetonitrile, followed by 3 mL of 2% (v/v) formic acid in water.[1][15]

-

Load the reconstituted sample onto the SPE cartridge.[15]

-

Wash the cartridge with 2 mL of 2:98 formic acid-acetonitrile, followed by 6 mL of acetonitrile.[15]

-

Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.[1][15]

-

Evaporate the eluate at 45 °C and reconstitute the residue in 1.0 mL of the initial mobile phase.[1][15]

-

Filter the final solution through a 0.45-µm syringe filter before injection into the LC-MS/MS system.[1]

5. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column.[7]

-

Mobile Phase: A gradient of water (0.1% formic acid) and methanol/acetonitrile.[1][7]

-

Ionization: Electrospray ionization in positive mode (ESI+).[4]

-

Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][7]

Protocol 2: HPLC-VIS Method (Screening)

This method is often used for routine screening and relies on the oxidation of LMG to the colored MG for detection.

-

Extraction and Cleanup: Follow a similar extraction and cleanup procedure as described for the LC-MS/MS method (Steps 1-3). SPE cleanup on alumina and propylsulfonic acid cartridges is also common.[2][12]

-

Oxidation:

-

In-Extract Oxidation: LMG can be oxidized to MG by adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the final extract before injection.[11][12]

-

Post-Column Oxidation: Alternatively, connect a post-column reactor containing lead dioxide (PbO₂) between the analytical column and the detector to convert LMG to MG.[5]

-

-

HPLC Analysis:

Protocol 3: ELISA Method (Rapid Screening)

ELISA provides a rapid and high-throughput screening tool for LMG.

-

Principle: This is a competitive enzyme immunoassay. LMG in the sample competes with an LMG-enzyme conjugate for a limited number of antibody binding sites on a microtiter plate.[6]

-

Extraction: Extract LMG from the homogenized fish sample using an appropriate buffer and solvent, as specified by the kit manufacturer.

-

Oxidation (if required): Some kits are designed to detect total MG and LMG, and include an oxidation step to convert LMG to MG.[6][16]

-

Assay Procedure:

-

Add standards and prepared sample extracts to the antibody-coated wells.

-

Add the LMG-enzyme conjugate and incubate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution, which reacts with the bound enzyme to produce color. The color intensity is inversely proportional to the amount of LMG in the sample.[6]

-

Stop the reaction and measure the absorbance using a plate reader.

-

Quantify the LMG concentration by comparing the sample absorbance to a standard curve.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the confirmatory analysis of Leucomalachite Green using LC-MS/MS.

Caption: Workflow for the analysis of Leucomalachite Green by LC-MS/MS.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. fda.gov [fda.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. agilent.com [agilent.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. food.r-biopharm.com [food.r-biopharm.com]

- 7. scispace.com [scispace.com]

- 8. scielo.br [scielo.br]

- 9. A simple method for the determination of malachite green and leucomalachite green residues in fish by a modified QuEChERS extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of malachite green, crystal violet and their leuco-metabolites in fish by HPLC-VIS detection after immunoaffinity column clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Laboratory Information Bulletin (LIB) 4334: Malachite Green and Leucomalachite Green in Salmon | FDA [fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. biostonescientific.com [biostonescientific.com]

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Leucomalachite Green-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomalachite green (LMG) is the primary metabolite of malachite green, a dye and effective antifungal agent that has been used in the aquaculture industry.[1][2][3] Due to concerns over its potential carcinogenicity, the use of malachite green in food-producing animals is banned in many countries.[1][2] LMG is lipophilic and can persist in the fatty tissues of fish for extended periods, making it a key analyte for monitoring the illegal use of malachite green.[2][4] Leucomalachite green-d6 (LMG-d6) is the deuterated form of LMG and is commonly used as an internal standard in analytical methods to ensure accuracy and precision.

This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction (SPE) cleanup of LMG-d6 from complex matrices, such as fish tissue, prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principles

The accurate quantification of LMG in various sample matrices requires efficient cleanup to remove interfering substances. Solid-phase extraction is a widely used technique for this purpose, offering selective isolation and concentration of analytes. The choice of SPE sorbent and solvents is critical for achieving high recovery and a clean extract. Common SPE sorbents for LMG include C18, polymeric phases, and ion-exchange materials.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of leucomalachite green, which is directly applicable to its deuterated internal standard, LMG-d6.

Table 1: Recovery of Leucomalachite Green in Spiked Samples

| Sample Matrix | Spiking Level (ng/g) | Recovery (%) | Analytical Method | Reference |

| Roasted Eel Meat | 1 | 90 - 106 | LC-MS/MS | [3] |

| Roasted Eel Meat | 2 | 90 - 106 | LC-MS/MS | [3] |

| Roasted Eel Meat | 5 | 90 - 106 | LC-MS/MS | [3] |

| Salmon | 1 | 81 | LC-MS/MS | [5] |

| Fish Muscle | 0.5 - 10 | 71.6 - 96.8 | HPLC-VIS | [7] |

| Goldfish Muscle | 0.4 | >89 | LC-ion trap MS | [8] |

| Goldfish Muscle | 2 | >89 | LC-ion trap MS | [8] |

| Goldfish Muscle | 6 | >89 | LC-ion trap MS | [8] |

| Fish | 1 | 96 - 109 | LC-MS/MS | [9] |

| Fish | 10 | 96 - 109 | LC-MS/MS | [9] |

| Fish | 50 | 96 - 109 | LC-MS/MS | [9] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Leucomalachite Green

| Analyte | LOD | LOQ | Sample Matrix | Analytical Method | Reference |

| LMG | 0.06 ng/g | - | Goldfish Muscle | LC-ion trap MS | [8] |

| LMG | 0.1 ng/g | - | Aquatic Species | LC-MS/MS | [5] |

| LMG | 0.18 ng/g | - | Fish Muscle | HPLC-VIS | [7] |

| LMG | - | 0.5 ng/g | Fish | LC-MS/MS | [9] |

Experimental Protocol: SPE Cleanup of LMG-d6 in Fish Tissue

This protocol is a comprehensive guide for the extraction and cleanup of LMG-d6 from fish tissue using solid-phase extraction.

1. Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (CH2Cl2), Water (HPLC grade or equivalent)

-

Reagents: Ammonium acetate, p-toluenesulfonic acid, hydroxylamine hydrochloride, Formic acid, Triethylamine (TEA)

-

SPE Cartridges: C18 or polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa PCX)

-

Internal Standard: this compound (LMG-d6) solution

-

Apparatus: Homogenizer, centrifuge, vortex mixer, SPE manifold, evaporator.

2. Sample Preparation and Extraction

-

Weigh 5 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with the appropriate amount of LMG-d6 internal standard solution.

-

Add 1 mL of 0.25 g/L hydroxylamine hydrochloride, 1 mL of 0.05 M p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[3]

-

Vortex or shake vigorously for 15 minutes.

-

Centrifuge at ≥3000 rcf for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a clean tube.

-

To the pellet, add 5 mL of a 1:1 (v/v) mixture of McIlvaine's buffer and acetonitrile, vortex for 1 minute, and centrifuge again.[9]

-

Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning:

-

Sample Loading:

-

Load the combined supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of 2-4 mL/min.

-

-

Washing:

-

Wash the cartridge with 3 mL of a 50:50 (v/v) mixture of methanol and water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the LMG-d6 from the cartridge with 3-4 mL of an elution solvent consisting of 1% triethylamine (TEA) and 0.5% formic acid in methanol.[10]

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Experimental Workflow Diagram

References

- 1. agilent.com [agilent.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of malachite green, crystal violet and their leuco-metabolites in fish by HPLC-VIS detection after immunoaffinity column clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of malachite green and leucomalachite green in edible goldfish muscle by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. unitedchem.com [unitedchem.com]

Application Note: Determination of Leucomalachite Green-d6 in Complex Food Matrices by LC-MS/MS

Introduction

Malachite green (MG) is a triphenylmethane dye that has been widely used as an antifungal and antiparasitic agent in aquaculture. However, due to its potential carcinogenicity and persistence in the environment, its use in food-producing animals has been banned in many countries.[1][2][3] Upon absorption, malachite green is metabolized to its colorless, reduced form, leucomalachite green (LMG), which can accumulate in the fatty tissues of fish and other aquatic organisms for extended periods.[1][2][4] Therefore, monitoring for both MG and LMG residues is crucial for food safety.

This application note provides a detailed protocol for the sensitive and selective determination of leucomalachite green (as its deuterated internal standard, Leucomalachite Green-d6) in complex food matrices, such as fish and shrimp, using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method described is based on established and validated procedures, offering a robust approach for regulatory monitoring and research applications.[5][6]

Experimental Protocols

This protocol outlines the necessary reagents, sample preparation steps, and instrumental analysis conditions for the quantification of this compound.

1. Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, Hexane (all HPLC or MS grade).

-

Reagents: Ammonium acetate, Acetic acid, Formic acid, Ammonium hydroxide, Citric acid monohydrate, Disodium hydrogenphosphate, Sodium chloride, Anhydrous sodium sulfate.

-

Standards: this compound (LMG-d6) and Malachite Green-d5 (MG-d5) standard stock solutions (e.g., 100 µg/mL in methanol).

-

Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) or C18 cartridges.

-

Buffers:

-

Ammonium Acetate Buffer (pH 4.5): Prepare a 0.1 M solution and adjust the pH with acetic acid.

-

Citric Acid-Phosphate Buffer (pH 3.0): Dissolve 63.0 g of citric acid monohydrate in water to make 1000 mL. Adjust the pH to 3.0 with a 0.6 mol/L disodium hydrogenphosphate solution.[7]

-

2. Sample Preparation: Extraction and Clean-up

The following is a generalized procedure based on common methodologies for fish and shrimp tissue.

-

Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with a known concentration of this compound internal standard solution.

-

Extraction:

-

Liquid-Liquid Partitioning (Optional, for fatty matrices):

-

Transfer the supernatant to a separatory funnel.

-

Add 25 mL of dichloromethane and 5 g of sodium chloride.[7]

-

Shake vigorously for 1-2 minutes and allow the layers to separate.

-

Collect the lower organic layer (dichloromethane).

-

Dry the organic extract by passing it through anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45 °C.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Reconstitute the dried extract in a small volume of a suitable solvent for SPE loading (e.g., acetonitrile/acetic acid solution).[7]

-

Condition an SCX SPE cartridge with methanol followed by the loading solvent.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., acetonitrile/acetic acid) to remove interferences.[7]

-

Elute the analytes with an appropriate solvent, such as acetonitrile containing 5% ammonium hydroxide.[7]

-

Evaporate the eluate to dryness under nitrogen.

-

-

Final Sample Preparation:

3. LC-MS/MS Instrumental Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) is commonly used.[8]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start with a higher percentage of aqueous phase (A) and ramp up to a high percentage of organic phase (B) to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for LMG-d6 should be optimized.

Data Presentation

The performance of analytical methods for the determination of leucomalachite green in various food matrices is summarized in the table below.

| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Roasted Eel | 1 | 90 - 106 | 3.7 - 11 | - | < 0.5 | [4] |

| Roasted Eel | 2 | 90 - 106 | 3.7 - 11 | - | < 0.5 | [4] |

| Roasted Eel | 5 | 90 - 106 | 3.7 - 11 | - | < 0.5 | [4] |

| Salmon | 1 | 81 | - | 0.1 | 0.3 | [9] |

| Fish | - | - | - | - | 0.01 | [1] |

| Channel Catfish | 1, 2, 4, 10 | 85.9 - 93.9 | - | 0.25 (LC-MSn) | - | [5] |

| Rainbow Trout | 1, 2, 4, 10 | 85.9 - 93.9 | - | 0.25 (LC-MSn) | - | [5] |

| Shrimp, Fish, Salmon | - | - | - | 0.32 - 0.44 | 0.5 | [10][11] |

| Goldfish Muscle | 0.4, 2, 6 | > 89 | < 8 | 0.06 | - | [12] |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of this compound in complex food matrices.

Caption: Experimental workflow for LMG-d6 analysis.

References

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Quantitative and confirmatory analyses of malachite green and leucomalachite green residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laboratory Information Bulletin (LIB) 4363: Malachite Green and Leucomalachite Green in Fish and Shrimp | FDA [fda.gov]

- 7. famic.go.jp [famic.go.jp]

- 8. Dummy Template-Based Molecularly Imprinted Membrane Coating for Rapid Analysis of Malachite Green and Its Metabolic Intermediates in Shrimp and Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. scielo.br [scielo.br]

- 11. [PDF] Validation of an UHPLC-MS/MS Method for the Determination of Malachite Green, Leucomalachite Green, Crystal Violet, and Leucocrystal Violet in Shrimp, Fish, and Salmon Muscle Using a Modified QuEChERS Approach | Semantic Scholar [semanticscholar.org]

- 12. Determination of malachite green and leucomalachite green in edible goldfish muscle by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Leucomalachite Green-d6 in Environmental Water Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green (MG) is a synthetic triphenylmethane dye that has been widely used as an effective fungicide and parasiticide in aquaculture. However, due to its potential carcinogenicity and mutagenicity, its use in food-producing animals is banned in many countries. In aquatic environments and organisms, malachite green is metabolized to its reduced, colorless form, leucomalachite green (LMG), which can persist in tissues for extended periods.[1][2] The monitoring of both malachite green and leucomalachite green in environmental water samples is therefore crucial for assessing environmental contamination and ensuring food safety.

The analytical method of choice for the sensitive and selective determination of malachite green and leucomalachite green is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of these measurements, an internal standard is employed to compensate for variations in sample preparation and instrument response. Leucomalachite Green-d6 (LMG-d6), a deuterated analog of leucomalachite green, is an ideal internal standard for this application due to its similar chemical and physical properties to the native analyte.[3]

These application notes provide a detailed protocol for the determination of malachite green and leucomalachite green in environmental water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis with this compound as an internal standard.

Chemical Transformation of Malachite Green

Malachite green is readily reduced to leucomalachite green in biological systems and under certain environmental conditions. This transformation involves the reduction of the central carbon-carbon double bond in the triphenylmethane structure.

Caption: Reversible transformation of Malachite Green to Leucomalachite Green.

Experimental Protocol: Determination of Malachite Green and Leucomalachite Green in Water

This protocol outlines a method for the quantitative analysis of malachite green and leucomalachite green in water samples using solid-phase extraction and LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Standards: Malachite Green (hydrochloride or oxalate salt), Leucomalachite Green, and this compound (LMG-d6).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (CH2Cl2), all LC-MS grade.

-

Acids and Bases: Formic acid (FA), Ammonium hydroxide (NH4OH).

-

Buffers: Ammonium acetate buffer.

-

Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges.

-

Water: Deionized water (18.2 MΩ·cm).

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of Malachite Green, Leucomalachite Green, and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a mixture of acetonitrile and water (e.g., 1:1 v/v) to create a calibration curve. A typical calibration range is 0.2 to 5 µg/L.[4]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of, for example, 100 ng/mL in methanol.

Sample Preparation (Solid-Phase Extraction)

The following is a general procedure for SPE; optimization may be required based on the specific water matrix and SPE cartridge used.

Caption: Workflow for Solid-Phase Extraction of Water Samples.

-

Sample Collection: Collect a representative water sample (e.g., 100 mL).

-

Internal Standard Spiking: Spike the water sample with a known amount of the this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing sequential volumes of methanol and deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in acetonitrile) to remove interferences.

-

Elution: Elute the analytes of interest (malachite green, leucomalachite green, and LMG-d6) with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).[5]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A suitable gradient to separate the analytes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the instrument (e.g., 3.0 - 4.0 kV) |

| Source Temperature | Optimized for the instrument (e.g., 120 - 150 °C) |

| Desolvation Temperature | Optimized for the instrument (e.g., 350 - 450 °C) |

| Collision Gas | Argon |

MRM Transitions:

The following are example MRM transitions. The specific precursor and product ions, as well as collision energies, should be optimized for the instrument in use.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Malachite Green | 329.2 | 313.2, 208.1 |

| Leucomalachite Green | 331.2 | 239.2, 316.2 |

| This compound | 337.2 | 239.2, 322.2 |

Data Presentation and Performance

The use of this compound as an internal standard provides high accuracy and precision in the quantification of malachite green and leucomalachite green. The following tables summarize typical performance data from various studies.

Table 1: Method Performance for Malachite Green and Leucomalachite Green in Water

| Parameter | Malachite Green | Leucomalachite Green | Reference |

| Linearity Range | 0.2 - 5 µg/L | 0.2 - 5 µg/L | [4] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [4] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.01 - 0.1 µg/L | [1] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.03 - 0.3 µg/L | [6] |

| Recovery | 93.6% - 107.5% | 93.6% - 107.5% | [4] |

| Relative Standard Deviation (RSD) | 3.7% - 9.3% | 3.7% - 9.3% | [4] |

Table 2: Performance in Different Aquatic Matrices

| Matrix | Analyte | Fortification Level (ng/g) | Average Recovery (%) | RSD (%) | Reference |

| Catfish | LMG | 1, 2, 4, 10 | 85.9 | 8.5 | [7][8] |

| Rainbow Trout | LMG | 1, 2, 4, 10 | 87.8 | 5.1 | [7][8] |

| Tilapia | LMG | 1, 2, 4, 10 | 93.9 | 8.9 | [7][8] |

| Salmon | LMG | 1 | 81 - 98 | - | [9] |

| Shrimp | LMG | 1, 2, 4, 10 | 89.9 | 8.4 | [7][8] |

Conclusion